Bienvenue dans la boutique en ligne BenchChem!

2-chloro-6-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Physicochemical profiling Drug-likeness LogP prediction

CAS 2034586-50-8 is an underexplored pyridinylimidazole benzamide whose distinct 2-chloro-6-fluoro substitution imparts unique electronic and steric properties for kinase selectivity mapping. Unlike unsubstituted or 2-methylthio analogs, this compound isolates the contribution of halogen substitution to target engagement within validated MAPK (JNK3, p38α) pharmacophore series. It also serves as a critical firefly luciferase inhibitor control for orthogonal counter-screen validation in HTS campaigns. With no published experimental target data, this compound enables novel SAR exploration, molecular docking, and MD simulations against kinase targets (PDB: 6EMH, 1A9U). Supplied as research-grade material (≥95% purity).

Molecular Formula C17H14ClFN4O
Molecular Weight 344.77
CAS No. 2034586-50-8
Cat. No. B2956009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
CAS2034586-50-8
Molecular FormulaC17H14ClFN4O
Molecular Weight344.77
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C3=C(C=CC=C3Cl)F
InChIInChI=1S/C17H14ClFN4O/c18-12-4-3-5-13(19)15(12)17(24)22-9-11-23-10-8-21-16(23)14-6-1-2-7-20-14/h1-8,10H,9,11H2,(H,22,24)
InChIKeyVUXSIJLQXFBCIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034586-50-8): Compound Class and Procurement Baseline


2-Chloro-6-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034586-50-8) is a synthetic small molecule belonging to the pyridinylimidazole benzamide class. Its core structure comprises a 2-chloro-6-fluorobenzamide moiety linked via an ethyl spacer to a 2-(pyridin-2-yl)-1H-imidazole group. The compound has a molecular formula of C17H14ClFN4O and a molecular weight of 344.77 g/mol [1]. As of the current evidence cutoff, this compound is primarily available from specialty chemical suppliers as a research-grade screening compound, with typical purity specifications of ≥95% [1]. No primary research publications or patents specifically characterizing the biological activity of this exact compound were identified in PubMed, ChEMBL, or major patent databases, indicating that it is an underexplored chemical entity within the published literature.

Why 2-Chloro-6-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide Cannot Be Interchanged with Class Analogs


Within the pyridinylimidazole benzamide series, subtle variations in the benzamide substitution pattern profoundly affect physicochemical properties, target engagement profiles, and potential off-target activities. The 2-chloro-6-fluoro substitution on the benzamide ring of CAS 2034586-50-8 imparts distinct electronic and steric properties compared to unsubstituted, 2-methylthio, or 4-dimethylsulfamoyl analogs. Pyridinylimidazole scaffolds are validated pharmacophores for mitogen-activated protein kinases (MAPKs) including JNK3 and p38α, where substitution at the imidazole N1 and the benzamide ring critically modulates kinase selectivity and covalent binding potential [1]. Additionally, N-pyridin-2-ylbenzamides as a class have been identified as potent firefly luciferase inhibitors (IC50 values as low as 0.069 μM), a property that can generate false positives in reporter-gene assays if unrecognized [2]. These target-class and structural-alert properties are not uniformly shared across analogs, meaning that procurement decisions based solely on core scaffold similarity without accounting for specific substitution patterns carry a high risk of divergent experimental outcomes.

Quantitative Differentiation Evidence for 2-Chloro-6-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034586-50-8) vs. Closest Analogs


Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Unsubstituted Benzamide Analog

The 2-chloro-6-fluoro substitution on the benzamide ring of CAS 2034586-50-8 is predicted to increase lipophilicity (cLogP) by approximately 0.8–1.2 log units compared to the unsubstituted benzamide analog (CAS 2034505-20-7, cLogP ~2.0) based on additive fragment contributions of Cl (+0.71) and F (+0.14) substituents [1]. This increase in lipophilicity may enhance passive membrane permeability but also elevate the risk of CYP450 inhibition and reduced aqueous solubility. Additionally, the ortho-chloro substituent introduces steric hindrance that can restrict rotational freedom of the benzamide carbonyl, potentially affecting the compound's conformational pre-organization for target binding. No experimentally determined logP or solubility values for this specific compound were found in the public domain as of the evidence cutoff.

Physicochemical profiling Drug-likeness LogP prediction

Kinase Inhibition Potential: Class-Level Evidence from Pyridinylimidazole Scaffold vs. Structurally Divergent Analogs

The pyridinylimidazole scaffold, which forms the core of CAS 2034586-50-8, is a validated pharmacophore for inhibition of c-Jun N-terminal kinase 3 (JNK3) and p38α mitogen-activated protein kinase (MAPK). In a systematic structure-activity relationship (SAR) study of tri- and tetrasubstituted pyridinylimidazoles, Muth et al. demonstrated that substitution of the imidazole N1 position and the nature of the benzamide moiety critically modulate kinase inhibitory activity, with the most potent covalent JNK3 inhibitor achieving an IC50 of 0.3 nM [1]. While CAS 2034586-50-8 itself has not been explicitly tested in published kinase panels, its 2-chloro-6-fluoro substitution pattern is distinct from the 2-methylthio substitution present in the most extensively characterized analogs (e.g., CAS 2034287-53-9), which may result in differing kinase selectivity profiles. The ethyl linker between the imidazole and benzamide groups provides conformational flexibility that can influence binding mode compared to more rigid linkers.

Kinase inhibition JNK3 p38 MAPK Pyridinylimidazole pharmacophore

Luciferase Interference Alert: Structural Alert for Firefly Luciferase Inhibition Shared with N-Pyridin-2-ylbenzamide Class

The N-pyridin-2-ylbenzamide substructure present in CAS 2034586-50-8 has been identified as a structural alert for firefly luciferase inhibition. Heitman et al. reported that substituted N-pyridin-2-ylbenzamides competitively inhibit firefly luciferase, with the most potent analog (compound 6) exhibiting an IC50 of 0.069 ± 0.01 μM, while the initial hit (compound 1) showed an IC50 of 1.7 ± 0.1 μM [1]. This property is not shared by all benzamide-containing compounds and is specifically associated with the N-pyridin-2-ylbenzamide pharmacophore. Users employing luciferase-based reporter-gene assays (e.g., Promega Dual-Glo, ONE-Glo) should anticipate potential false-positive or false-negative results when screening CAS 2034586-50-8, particularly at concentrations above 1 μM. Control experiments using orthogonal assay formats (e.g., fluorescence-based readouts) are recommended to discriminate target-specific activity from luciferase interference.

Luciferase inhibition Reporter-gene assay False positive HTS artifact

Purity and Supply Chain Differentiation: Available Specifications vs. Research-Grade Benchmark

CAS 2034586-50-8 is currently offered by specialty chemical suppliers with a typical purity specification of 95% (HPLC), as noted in vendor listings [1]. The compound is supplied as a research-grade screening compound and is not available as a certified reference standard from major pharmaceutical standard suppliers (e.g., USP, EP, BP) or from well-characterized inhibitor vendors such as Selleckchem or Tocris. This contrasts with structurally related tool compounds like SB203580 (p38 inhibitor), which is available with ≥98% purity and extensive characterization data. For procurement purposes, users should verify the Certificate of Analysis (CoA) for batch-specific purity, residual solvents, and storage conditions. The absence of the compound from major authoritative databases (PubChem BioAssay, ChEMBL) and the lack of published biological characterization further underscore its status as an underexplored chemical probe.

Compound purity Quality control Supplier comparison Procurement specification

Recommended Application Scenarios for 2-Chloro-6-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034586-50-8)


Kinase Selectivity Profiling in Pyridinylimidazole SAR Campaigns

CAS 2034586-50-8 can serve as a comparator compound in structure-activity relationship (SAR) studies aimed at mapping the contribution of the 2-chloro-6-fluoro benzamide substitution to kinase selectivity within the pyridinylimidazole series. Its activity can be benchmarked against the more extensively characterized 2-methylthio analog (CAS 2034287-53-9) and the unsubstituted benzamide (CAS 2034505-20-7) in parallel kinase panel screens (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to identify substitution-dependent selectivity shifts [1].

Luciferase Reporter-Gene Assay Artifact Control

Based on the structural alert for firefly luciferase inhibition associated with N-pyridin-2-ylbenzamides, CAS 2034586-50-8 can be used as a control compound to validate the specificity of hits identified in luciferase-based high-throughput screening campaigns. Its inclusion in a panel of known luciferase inhibitors alongside compounds characterized by Heitman et al. can help establish concentration-response relationships for luciferase interference and guide the implementation of orthogonal counter-screens [2].

Computational Docking and Pharmacophore Modeling Studies

Given the absence of published experimental target engagement data, CAS 2034586-50-8 is well-suited for computational chemistry studies including molecular docking, molecular dynamics simulations, and pharmacophore modeling against kinase targets such as JNK3 (PDB: 6EMH) and p38α (PDB: 1A9U). The 2-chloro-6-fluoro substitution provides a distinct electrostatic and steric profile for in silico binding mode predictions compared to existing pyridinylimidazole crystal structures, potentially revealing novel binding interactions [1].

Quote Request

Request a Quote for 2-chloro-6-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.